N-(2,4-difluorophenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
Description
This compound is a thioacetamide derivative featuring a dihydropyrazine core substituted with a 4-methoxyphenyl group and an acetamide side chain bearing a 2,4-difluorophenyl moiety. The structural complexity arises from the integration of electron-withdrawing (fluorine) and electron-donating (methoxy) groups, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O3S/c1-27-14-5-3-13(4-6-14)24-9-8-22-18(19(24)26)28-11-17(25)23-16-7-2-12(20)10-15(16)21/h2-10H,11H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHDKUHPANRHNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- The target compound and CAS:899759-85-4 share a dihydropyrazine core but differ in substituent positions (2,4-difluorophenyl vs. 3,4-difluorophenyl), which may alter steric interactions and electronic effects .
- The simpler analog in lacks the dihydropyrazine ring, reducing structural rigidity and possibly metabolic stability compared to the target compound .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The higher melting point of Example 83 (302–304°C) compared to 13b (274°C) suggests increased crystallinity due to chromenone and pyrazolo-pyrimidine cores .
- Fluorine atoms in the target compound may lower solubility in polar solvents compared to methoxy or sulfamoyl groups in analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
